molecular formula C17H12BrN7S B10865973 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10865973
M. Wt: 426.3 g/mol
InChI Key: YOGRDSRYQNKANX-UHFFFAOYSA-N
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Description

1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is a complex organic compound that combines the structural features of benzotriazole, triazinoindole, and sulfide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazole moiety, followed by the synthesis of the triazinoindole core. The final step involves the formation of the sulfide linkage between these two moieties.

    Preparation of Benzotriazole Moiety: Benzotriazole can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Synthesis of Triazinoindole Core: The triazinoindole core can be synthesized by reacting 5-methylindole with bromine to introduce the bromo group, followed by cyclization with appropriate reagents to form the triazino ring.

    Formation of Sulfide Linkage: The final step involves the reaction of the benzotriazole moiety with the triazinoindole core in the presence of a sulfur source, such as thiourea or hydrogen sulfide, under suitable conditions to form the sulfide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under conditions such as reflux or in the presence of a base.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: De-brominated products.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A simpler compound with similar benzotriazole moiety.

    5-Methylindole: Shares the indole core structure.

    8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole: Similar triazinoindole core without the benzotriazole and sulfide linkage.

Uniqueness

1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is unique due to its combination of benzotriazole, triazinoindole, and sulfide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12BrN7S

Molecular Weight

426.3 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethylsulfanyl)-8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C17H12BrN7S/c1-24-13-7-6-10(18)8-11(13)15-16(24)19-17(22-21-15)26-9-25-14-5-3-2-4-12(14)20-23-25/h2-8H,9H2,1H3

InChI Key

YOGRDSRYQNKANX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)SCN4C5=CC=CC=C5N=N4

Origin of Product

United States

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